molecular formula C27H29N3O5S2 B2994855 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005944-73-9

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2994855
CAS No.: 1005944-73-9
M. Wt: 539.67
InChI Key: ZFLGTKVCSJSFMG-DQSJHHFOSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a benzyl(ethyl)sulfamoyl group and a methoxy-substituted benzothiazole moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, including the formation of the benzamide core, the introduction of the benzyl(ethyl)sulfamoyl group, and the attachment of the methoxy-substituted benzothiazole moiety. Common synthetic routes may include:

    Formation of Benzamide Core: This step typically involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of Benzyl(ethyl)sulfamoyl Group: This can be achieved through sulfonation reactions, where a benzyl(ethyl)sulfonyl chloride reacts with the benzamide.

    Attachment of Methoxy-Substituted Benzothiazole Moiety: This step may involve the condensation of a methoxy-substituted benzothiazole derivative with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets in disease pathways.

    Industry: It may find applications in the development of specialty chemicals, such as dyes, pigments, or catalysts.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzamide core and benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds or electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: shares structural similarities with other benzamide derivatives and benzothiazole-containing compounds.

Uniqueness

  • The unique combination of the benzyl(ethyl)sulfamoyl group and the methoxy-substituted benzothiazole moiety distinguishes this compound from others. This structural uniqueness may confer specific chemical properties and biological activities, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S2/c1-4-29(19-20-8-6-5-7-9-20)37(32,33)23-13-10-21(11-14-23)26(31)28-27-30(16-17-34-2)24-15-12-22(35-3)18-25(24)36-27/h5-15,18H,4,16-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLGTKVCSJSFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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